Epoxy-Brevianamide Q Derivative Exhibits Null Antibacterial Activity, Highlighting Scaffold Specificity
The epoxy derivative (±)-7,8-epoxy-brevianamide Q, directly derived from Brevianamide Q, was evaluated against a panel of pathogens and showed no activity (MIC > 100 µg/mL). In contrast, co-isolated compounds versicolorin B and averufin from the same fungal strain exhibited moderate activity against S. aureus and MRSA [1]. This null activity profile is critical for defining the functional boundaries of the Brevianamide Q scaffold.
| Evidence Dimension | Antibacterial and antifungal activity |
|---|---|
| Target Compound Data | No activity (MIC > 100 µg/mL) against all tested pathogens |
| Comparator Or Baseline | Versicolorin B (5) and averufin (6): moderate activity against S. aureus and MRSA |
| Quantified Difference | Activity present in comparators; no detectable activity for epoxy-brevianamide Q derivative |
| Conditions | Broth microdilution assay against C. albicans, B. subtilis, S. aureus, MRSA, P. aeruginosa, and B. Calmette-Guérin |
Why This Matters
Establishes the baseline inactivity of the core scaffold, enabling researchers to select Brevianamide Q as a negative control or scaffold for further derivatization without confounding antimicrobial background.
- [1] Hu J, Li Z, Gao J, He H, Dai H, Xia X, et al. New Diketopiperazines from a Marine-Derived Fungus Strain Aspergillus versicolor MF180151. Mar Drugs. 2019;17(5):262. View Source
